Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, an azetidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is attached to the azetidine ring.
Attachment of the tert-butyl carbamate group: This is usually done through carbamation reactions using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled reaction conditions: Such as temperature, pressure, and pH to maximize efficiency.
Purification techniques: Including crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new functional groups.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interact with nucleic acids: Affecting gene expression or protein synthesis.
Participate in signaling pathways: Influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of an azetidine ring.
Tert-butyl (3S)-3-((4-(aminomethyl)pyridin-3-yl)oxy)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(((2-(aminomethyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(aminomethyl)pyridin-3-yl]oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,7-10,16H2,1-3H3 |
InChI Key |
QBVAXBGQLIYKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)CN |
Origin of Product |
United States |
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